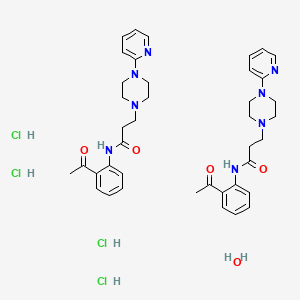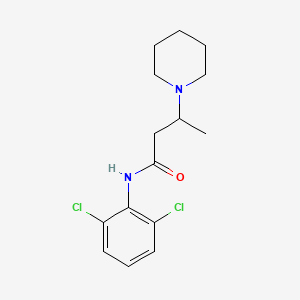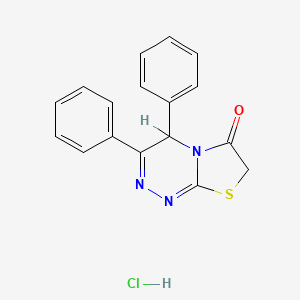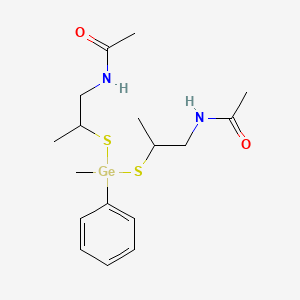
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where anthranilic acid derivatives are used as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in signal transduction pathways . The compound’s ability to bind to specific receptors and interfere with cellular processes underlies its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo(3,4-b)quinoline: Another member of the pyrazoloquinoline family with similar biological activities.
Spirocyclic pyrazolone-pyrrolo(4,3,2-de)quinoline: Known for its unique spirocyclic structure and potential pharmacological applications.
Uniqueness
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
103688-00-2 |
|---|---|
Formule moléculaire |
C19H19N3O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-[5-(4-methylphenyl)sulfonyl-4H-pyrazolo[4,3-c]quinolin-2-yl]ethanol |
InChI |
InChI=1S/C19H19N3O3S/c1-14-6-8-16(9-7-14)26(24,25)22-13-15-12-21(10-11-23)20-19(15)17-4-2-3-5-18(17)22/h2-9,12,23H,10-11,13H2,1H3 |
Clé InChI |
GBTBVBCXEBEUDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=CC=CC=C42)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















